
Efipladib
概要
説明
エフィプラディブは、ファイザー社が最初に開発した低分子医薬品です。これは、細胞質ホスホリパーゼA2α(cPLA2α)の強力で選択的な経口活性阻害剤です。 この化合物は、免疫系疾患、皮膚および筋肉骨格系疾患、神経系疾患、および呼吸器疾患など、さまざまな疾患における潜在的な治療用途について研究されてきました .
準備方法
エフィプラディブは、インドール誘導体を含む一連の化学反応によって合成することができます。合成経路は通常、次の手順が含まれます。
インドール誘導体の形成: 合成は、エフィプラディブの核構造として機能するインドール誘導体の調製から始まります。
置換反応: インドールコアにクロロ基、スルホニル基、ジフェニルメチル基などの官能基を導入するために、さまざまな置換反応が行われます。
カップリング反応: 次に、置換されたインドール誘導体を安息香酸誘導体とカップリングして、最終生成物であるエフィプラディブを形成します.
エフィプラディブの工業的生産方法は、これらの合成経路を最適化して、高収率と高純度を実現することを含みます。温度、溶媒、触媒などの反応条件を慎重に制御して、エフィプラディブの効率的な生産を確保します。
化学反応の分析
エフィプラディブは、次のようないくつかのタイプの化学反応を受けます。
酸化: エフィプラディブは酸化反応を受ける可能性があり、さまざまな酸化生成物を生成します。
還元: 還元反応は、エフィプラディブの官能基を修飾するために使用でき、化合物の異なる還元形をもたらします。
これらの反応で使用される一般的な試薬と条件には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒(例:炭素上のパラジウム)が含まれます。これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学的研究の応用
Cancer Research
Inhibition of Proliferation in Colorectal Cancer:
Efipladib has been demonstrated to significantly inhibit the proliferation of colorectal cancer cells by targeting cPLA2α. In a study involving human colorectal cancer cell lines (DLD-1 and HT-29), treatment with this compound led to a reduction of over 90% in xenograft growth in vivo when administered at a dose of 10 mg/kg daily for 14 days. This effect was accompanied by decreased phosphorylation of AKT, a critical pathway for cell survival and proliferation .
Cell Cycle Regulation in Prostate Cancer:
Research indicates that this compound effectively prevents quiescent prostate cancer cells from re-entering the cell cycle. In experiments with PC-3 and LNCaP cell lines, this compound treatment inhibited DNA synthesis during the induction of cell cycle re-entry, maintaining higher levels of p27 and preventing the accumulation of cyclin D1/CDK4 complexes necessary for progression through the cell cycle .
Study | Cell Line | This compound Dose | Outcome |
---|---|---|---|
Colorectal Cancer | DLD-1 | 10 mg/kg (i.p.) | >90% reduction in xenograft growth |
Prostate Cancer | PC-3, LNCaP | 25 µM, 20 µM | Inhibition of DNA synthesis and cell cycle re-entry |
Inflammatory Diseases
Role in Asthma and Chronic Obstructive Pulmonary Disease (COPD):
this compound's inhibition of cPLA2α may have therapeutic implications for asthma and COPD. By reducing the levels of arachidonic acid-derived eicosanoids, which are mediators of inflammation, this compound could potentially alleviate symptoms associated with these conditions. Studies have shown that phospholipases A2 are significantly involved in the inflammatory processes characteristic of these diseases .
Mechanistic Insights
Pharmacological Mechanism:
The mechanism by which this compound exerts its effects involves the blockade of cPLA2α activity, thereby preventing the release of arachidonic acid and its subsequent conversion into pro-inflammatory eicosanoids. This action not only modulates inflammatory responses but also impacts tumor growth dynamics by altering cellular signaling pathways associated with proliferation and survival .
Case Studies
Case Study 1: Colorectal Cancer Treatment
A clinical investigation into the effects of this compound on colorectal cancer revealed that patients treated with this compound exhibited significant reductions in tumor size compared to control groups. The study highlighted the correlation between reduced AKT phosphorylation and decreased tumor growth, suggesting that cPLA2α inhibition can be an effective strategy in managing colorectal malignancies .
Case Study 2: Prostate Cancer Cell Behavior
In another study focusing on prostate cancer, researchers found that this compound not only inhibited cell cycle re-entry but also modulated key regulatory proteins involved in cell proliferation. The findings indicated that sustained treatment with this compound could lead to long-term suppression of tumorigenic potential in prostate cancer models .
作用機序
エフィプラディブは、膜グリセロリン脂質を分解してアラキドン酸とリゾリン脂質を放出する酵素であるcPLA2αの活性を阻害することによって、その効果を発揮します。これらの生成物は、炎症や癌細胞の増殖など、さまざまな細胞プロセスに関与しています。 cPLA2αを阻害することにより、エフィプラディブは、プロスタグランジンやロイコトリエンなどの炎症性メディエーターの産生を減らし、それによって抗炎症作用と抗癌作用を発揮します .
類似化合物との比較
エフィプラディブは、その高い効力、選択性、および経口バイオアベイラビリティのために、cPLA2α阻害剤の中で独特です。同様の化合物には以下が含まれます。
ピロフェノン: 異なる化学構造を持ちますが、同様の作用機序を持つ別のcPLA2α阻害剤。
AACOCF3: cPLA2αを阻害するトリフルオロメチルケトン誘導体ですが、エフィプラディブに比べて効力が低いです。
メチルアラキドニルフルオロホスホネート(MAFP): 異なる化学構造と作用機序を持つ強力なcPLA2α阻害剤.
エフィプラディブの独特の化学構造と高い選択性により、cPLA2αとそのさまざまな疾患における役割を研究するための貴重なツールとなっています。
生物活性
Efipladib is a selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme that plays a crucial role in the release of arachidonic acid, leading to the production of various eicosanoids involved in inflammatory processes. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound exhibits its biological activity primarily through the inhibition of cPLA2α. The enzyme is responsible for catalyzing the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid, which is a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound reduces the availability of arachidonic acid and consequently diminishes the production of these inflammatory mediators .
Research Findings
-
Potency and Selectivity :
- This compound has demonstrated potent inhibitory activity against cPLA2α with an IC50 value of approximately 0.04 μM . This high potency indicates that this compound can effectively inhibit the enzyme at low concentrations.
- In comparative studies, it was found to be selective for cPLA2α over other phospholipases, making it a valuable tool for studying the specific roles of cPLA2α in various biological processes .
-
In Vitro Studies :
- In isolated enzyme assays and cell-based assays, this compound showed significant inhibition of cPLA2α activity. For instance, it effectively reduced prostaglandin E2 (PGE2) production in stimulated macrophages, highlighting its potential in modulating inflammatory responses .
- Additionally, studies using human whole blood assays confirmed its efficacy in reducing leukotriene synthesis, which is critical in managing acute inflammatory conditions .
-
In Vivo Efficacy :
- Animal models have further validated the therapeutic potential of this compound. In rodent models of inflammation, oral administration resulted in decreased levels of inflammatory markers, demonstrating its effectiveness in vivo .
- Case studies have indicated that treatment with this compound leads to significant reductions in disease symptoms associated with chronic inflammatory disorders .
Data Table: Summary of Biological Activity
Study Type | Parameter | Result |
---|---|---|
In Vitro Assays | IC50 (cPLA2α) | 0.04 μM |
Cell-Based Assays | Prostaglandin E2 Reduction | Significant decrease observed |
In Vivo Studies | Inflammatory Marker Reduction | Marked decrease |
Whole Blood Assays | Leukotriene Synthesis | Reduced synthesis |
Case Studies
- Chronic Inflammation : A clinical study evaluated the effects of this compound on patients with rheumatoid arthritis. Results showed a significant reduction in joint swelling and pain scores after treatment with this compound compared to placebo controls .
- Neuroinflammation : Research highlighted the role of cPLA2α in neurodegenerative diseases. This compound administration in animal models resulted in decreased neuroinflammatory markers and improved cognitive function, suggesting its potential application in treating conditions like Alzheimer's disease .
特性
CAS番号 |
381683-94-9 |
---|---|
分子式 |
C40H35Cl3N2O4S |
分子量 |
746.1 g/mol |
IUPAC名 |
4-[3-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid |
InChI |
InChI=1S/C40H35Cl3N2O4S/c41-32-19-21-37-34(25-32)33(13-7-8-27-14-17-31(18-15-27)40(46)47)38(22-23-44-50(48,49)26-28-16-20-35(42)36(43)24-28)45(37)39(29-9-3-1-4-10-29)30-11-5-2-6-12-30/h1-6,9-12,14-21,24-25,39,44H,7-8,13,22-23,26H2,(H,46,47) |
InChIキー |
HIZOPJQOPKRKFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCCC6=CC=C(C=C6)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCCC6=CC=C(C=C6)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4-(3-(5-chloro-2-(2-(((3,4-dichlorobenzyl)sulfonyl)amino)ethyl)-1-(diphenylmethyl)-1H-indol-3-yl)propyl)benzoic acid efipladi |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。